3-(2-Methylphenyl)-6-(4-{[5-(oxan-4-yl)-1,3,4-oxadiazol-2-yl]methyl}piperazin-1-yl)pyridazine
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Overview
Description
3-(2-Methylphenyl)-6-(4-{[5-(oxan-4-yl)-1,3,4-oxadiazol-2-yl]methyl}piperazin-1-yl)pyridazine is a complex organic compound that belongs to the class of pyridazines. This compound is characterized by the presence of a pyridazine ring substituted with various functional groups, including a methylphenyl group, an oxadiazole ring, and a piperazine moiety. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methylphenyl)-6-(4-{[5-(oxan-4-yl)-1,3,4-oxadiazol-2-yl]methyl}piperazin-1-yl)pyridazine typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes the following steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the condensation of appropriate hydrazine derivatives with diketones or other suitable precursors under acidic or basic conditions.
Introduction of the Methylphenyl Group: The methylphenyl group can be introduced via electrophilic aromatic substitution reactions, such as Friedel-Crafts alkylation, using methylbenzene and suitable catalysts.
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Attachment of the Piperazine Moiety: The piperazine moiety can be introduced through nucleophilic substitution reactions, where the piperazine ring is reacted with suitable electrophiles.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and other modern synthetic techniques to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(2-Methylphenyl)-6-(4-{[5-(oxan-4-yl)-1,3,4-oxadiazol-2-yl]methyl}piperazin-1-yl)pyridazine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Common reagents for substitution reactions include halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
3-(2-Methylphenyl)-6-(4-{[5-(oxan-4-yl)-1,3,4-oxadiazol-2-yl]methyl}piperazin-1-yl)pyridazine has several scientific research applications, including:
Medicinal Chemistry: The compound is of interest in the development of new pharmaceuticals due to its potential biological activity. It may be investigated for its effects on various biological targets, including enzymes and receptors.
Materials Science: The unique structure of the compound makes it a candidate for the development of new materials with specific properties, such as conductivity or fluorescence.
Biological Research: The compound can be used as a tool in biological research to study its effects on cellular processes and pathways.
Industrial Applications: The compound may find applications in the development of new industrial chemicals and processes.
Mechanism of Action
The mechanism of action of 3-(2-Methylphenyl)-6-(4-{[5-(oxan-4-yl)-1,3,4-oxadiazol-2-yl]methyl}piperazin-1-yl)pyridazine involves its interaction with specific molecular targets, such as enzymes, receptors, or other proteins. The compound may exert its effects through various pathways, including:
Enzyme Inhibition: The compound may inhibit the activity of specific enzymes, leading to changes in metabolic pathways.
Receptor Binding: The compound may bind to specific receptors, modulating their activity and triggering downstream signaling pathways.
Interaction with DNA/RNA: The compound may interact with nucleic acids, affecting gene expression and cellular processes.
Comparison with Similar Compounds
Similar Compounds
3-(2-Methylphenyl)-6-(4-{[5-(oxan-4-yl)-1,3,4-oxadiazol-2-yl]methyl}piperazin-1-yl)pyridazine: shares structural similarities with other pyridazine derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-[[4-[6-(2-methylphenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-5-(oxan-4-yl)-1,3,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N6O2/c1-17-4-2-3-5-19(17)20-6-7-21(25-24-20)29-12-10-28(11-13-29)16-22-26-27-23(31-22)18-8-14-30-15-9-18/h2-7,18H,8-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPSNXXHIBLSVPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NN=C(C=C2)N3CCN(CC3)CC4=NN=C(O4)C5CCOCC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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